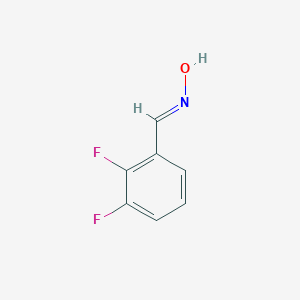

Benzaldehyde, 2,3-difluoro-, oxime

Description

Significance of the Oxime Functional Group in Organic Synthesis and Reactivity

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in organic synthesis due to its versatile reactivity. Oximes are readily prepared from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). They serve as crucial intermediates in a variety of chemical transformations.

One of the most notable reactions of oximes is the Beckmann rearrangement , where an oxime is converted into an amide or a lactam under acidic conditions. chemicalbook.com This reaction is fundamental in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6. chemicalbook.com Furthermore, oximes can be readily reduced to form primary amines or dehydrated to yield nitriles, highlighting their role as versatile synthons. The nitrogen and oxygen atoms of the oxime group also allow for participation in cycloaddition reactions, providing pathways to complex heterocyclic structures.

Strategic Role of Fluorine Substituents in Modulating Aromatic Systems and Molecular Properties

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics to a molecule.

In the context of an aromatic ring, fluorine atoms act as powerful electron-withdrawing groups through the inductive effect, which can significantly influence the reactivity of nearby functional groups. For instance, the fluorine atoms in Benzaldehyde (B42025), 2,3-difluoro-, oxime are expected to increase the electrophilicity of the imine carbon, potentially accelerating nucleophilic attack. Moreover, fluorine substitution can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial aspect in drug design. It can also modulate properties like lipophilicity and membrane permeability, which are vital for the bioavailability of pharmaceutical compounds.

Overview of Benzaldehyde, 2,3-difluoro-, oxime: A Case Study in Fluorinated Aromatic Oxime Chemistry

This compound, with the chemical formula C₇H₅F₂NO, serves as an exemplary case study for the convergence of oxime chemistry and fluorine substitution. This compound consists of a benzaldehyde oxime core with two fluorine atoms positioned at the 2nd and 3rd carbons of the aromatic ring.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 18355-77-6 |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol |

| IUPAC Name | (NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |

| Physical State | Likely a liquid or low-melting solid |

The synthesis of this compound is typically achieved through the condensation reaction of its precursor, 2,3-difluorobenzaldehyde (B42452), with hydroxylamine. A common method involves reacting 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in a solvent system like ethanol/water, often in the presence of a base such as sodium hydroxide (B78521) or sodium acetate (B1210297) to neutralize the generated acid. The reaction mixture is typically heated to facilitate the formation of the oxime.

Synthesis Reaction Parameters

| Parameter | Condition |

| Starting Material | 2,3-Difluorobenzaldehyde |

| Reagent | Hydroxylamine hydrochloride |

| Base (example) | Sodium hydroxide, Sodium acetate |

| Solvent (example) | Ethanol/Water |

| Temperature | 80–85°C |

The presence of the 2,3-difluoro substitution pattern is anticipated to influence the compound's reactivity. The electron-withdrawing nature of the fluorine atoms can make the oxime more susceptible to reactions like the Beckmann rearrangement. However, the ortho-fluorine atom may also introduce steric hindrance, which could affect the accessibility of the oxime nitrogen in certain reactions.

Research into this compound and its derivatives has pointed towards potential applications in various fields. In agriculture, benzaldehyde oxime derivatives have shown promise as fungicides and herbicides. In the realm of medicinal chemistry, the oxime functional group is utilized in the design of bioactive compounds, and fluorinated benzaldehydes are valuable building blocks. For instance, oxime linkages are being explored in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. Additionally, some benzaldehyde oximes have demonstrated antimicrobial properties, including the ability to inhibit biofilm formation.

While detailed, publicly available spectroscopic data for this compound is limited, characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For ¹H NMR, the proton of the oxime group would be expected to appear in the range of 8-9 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. In IR spectroscopy, characteristic absorption bands would be observed for the N-O stretch (around 930 cm⁻¹) and the C=N stretch (around 1650 cm⁻¹).

Structure

3D Structure

Properties

CAS No. |

18355-77-6 |

|---|---|

Molecular Formula |

C7H5F2NO |

Molecular Weight |

157.12 g/mol |

IUPAC Name |

(NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |

InChI Key |

SZJWOEBXPAJXAT-ONNFQVAWSA-N |

SMILES |

C1=CC(=C(C(=C1)F)F)C=NO |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=N/O |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=NO |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Benzaldehyde, 2,3 Difluoro , Oxime

Classic Condensation Reactions and Process Optimization

The most fundamental method for synthesizing Benzaldehyde (B42025), 2,3-difluoro-, oxime is the condensation reaction between 2,3-Difluorobenzaldehyde (B42452) and a hydroxylamine (B1172632) salt. This reaction, while straightforward, is subject to various parameters that can be optimized to enhance yield and purity.

Reaction of 2,3-Difluorobenzaldehyde with Hydroxylamine: Mechanistic Considerations

The formation of the oxime occurs through a nucleophilic addition-elimination mechanism. The reaction is typically initiated by the deprotonation of hydroxylamine hydrochloride by a base to generate the more nucleophilic free hydroxylamine. This free hydroxylamine then attacks the electrophilic carbonyl carbon of 2,3-Difluorobenzaldehyde.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring at the ortho and meta positions (2 and 3) increases the electrophilicity of the carbonyl carbon. This electronic effect makes the aldehyde more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde, thus facilitating the initial addition step. Following the nucleophilic addition, a proton transfer occurs, leading to a carbinolamine intermediate. The final step is the acid- or base-catalyzed dehydration of this intermediate, which results in the formation of the C=N double bond of the oxime and a water molecule. The reaction generally proceeds under acidic or basic conditions.

Impact of pH and Solvent Systems on Reaction Efficiency and Yield

The pH of the reaction medium is a critical factor in oxime synthesis. The reaction requires a fine balance, as the nucleophilicity of hydroxylamine is pH-dependent, and the dehydration step is often catalyzed by acid or base. For the synthesis of Benzaldehyde, 2,3-difluoro-, oxime, a basic medium is often employed to generate the free hydroxylamine from its hydrochloride salt. One reported protocol suggests adjusting the pH to a range of 8–10 using sodium hydroxide (B78521) to facilitate the reaction. In another instance, the reaction is carried out under basic conditions, and the pH is later adjusted to 4 with hydrochloric acid during the workup phase to facilitate product isolation. prepchem.com

The choice of solvent system is equally crucial for ensuring the solubility of both the organic aldehyde and the inorganic hydroxylamine salt, thereby promoting efficient reaction kinetics. Mixed solvent systems, particularly alcohol-water mixtures, are common. An ethanol/water mixture, for example, serves to dissolve both 2,3-Difluorobenzaldehyde and hydroxylamine hydrochloride. Acetonitrile has also been investigated as a solvent for oximation reactions, demonstrating high yields for benzaldehyde. orientjchem.org

Table 1: Effect of pH and Solvent on Oxime Synthesis

| Starting Aldehyde | Base | Solvent System | pH | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | Sodium Hydroxide / Sodium Acetate (B1210297) | Ethanol/Water (5:2 v/v) | 8-10 | 95.2 | |

| 3-(Difluoromethoxy)benzaldehyde | Sodium Hydroxide | Water/Ethanol | Adjusted to 4 during workup | Not specified | prepchem.com |

| Benzaldehyde | Oxalic Acid (as catalyst) | Acetonitrile (CH3CN) | Not specified | 95 | orientjchem.org |

Influence of Stoichiometry and Temperature on Oxime Formation

The stoichiometry of the reactants plays a direct role in maximizing the conversion of the aldehyde to the oxime. Using a slight excess of hydroxylamine hydrochloride is a common strategy to drive the reaction equilibrium towards the product side. One effective protocol utilizes a 1.2 molar equivalent of hydroxylamine hydrochloride and sodium hydroxide, along with 1.5 equivalents of sodium acetate, which acts as a buffer. Another approach for general benzaldehyde oximation uses a 1:1 molar ratio of the aldehyde and hydroxylamine hydrochloride. orientjchem.org

Temperature control is essential for preventing side reactions and the volatilization of the aldehyde. A reported synthesis for this compound is conducted at a reflux temperature of 80–85°C for an extended period of 20–24 hours to ensure complete reaction. This elevated temperature accelerates the rate of imine formation.

Table 2: Influence of Stoichiometry and Temperature

| Reactant | Stoichiometry (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | 1.0 | 80-85 | 20-24 | 95.2 | |

| Hydroxylamine HCl | 1.2 | ||||

| Sodium Hydroxide | 1.2 | ||||

| Sodium Acetate | 1.5 | ||||

| Benzaldehyde | 1.0 | Reflux (in CH3CN) | 1 | 95 | orientjchem.org |

| Hydroxylamine HCl | 1.0 | ||||

| Oxalic Acid | 1.0 |

Modern and Sustainable Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has become a priority in chemical synthesis. Techniques such as microwave irradiation and sonochemistry offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.orgresearchgate.neteurekaselect.comnih.gov For the synthesis of oximes, microwave irradiation can significantly reduce reaction times compared to conventional oil-bath heating, often without compromising selectivity. researchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which enhances reaction kinetics. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not widely detailed, the successful application of this technique to the synthesis of benzaldehyde oxime and other heterocyclic compounds suggests its high potential for improving the efficiency of this transformation. researchgate.net This method is considered a green chemistry approach due to its potential for energy savings and reduced reaction times. clockss.org

Sonochemical Synthesis for Improved Reaction Profiles

Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable alternative to traditional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. The use of ultrasound has been reported for the efficient, one-pot synthesis of related heterocyclic compounds like isoxazolones from aromatic aldehydes and hydroxylamine, often under eco-friendly conditions in water. researchgate.net This method's advantages include high yields, short reaction times, and operational simplicity, making it an attractive approach for the synthesis of this compound. researchgate.net

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers significant advantages for the scalable production of specialty chemicals like this compound by providing enhanced control over reaction parameters, improving safety, and increasing throughput. Recent patents describe the use of telescoped Grignard-oxime sequences within flow reactors, which minimizes batch-to-batch variability. This approach can significantly shorten reaction times, with residence times reported to be between 15 and 30 minutes.

The synthesis of precursors can also be adapted to continuous processes. For instance, a method for the continuous oxidation of substituted toluenes, such as 2,3-difluorotoluene, in a tubular reactor has been developed to produce the corresponding benzaldehydes. google.comchemicalbook.com This demonstrates the potential for an end-to-end continuous manufacturing process. The use of photochemical flow reactors has also been explored for related synthetic transformations, highlighting the versatility of flow chemistry in modern organic synthesis. mit.edu This methodology is particularly advantageous as it can improve both the efficiency and selectivity of chemical reactions. mit.edu

Green Chemistry Principles in Oxime Synthesis

The synthesis of oximes is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles encourage the prevention of waste, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. sigmaaldrich.comrsc.org For oxime synthesis, this translates into developing methods that utilize environmentally benign catalysts and solvents, or eliminate the need for solvents altogether. ijprajournal.comnih.gov

Traditional methods for oxime synthesis often involve toxic reagents like pyridine (B92270) and generate significant waste. ijprajournal.com Green approaches seek to replace these with safer alternatives and streamline synthetic routes to reduce the number of steps, such as derivatization, which require additional reagents and generate waste. ijprajournal.comnih.gov The goal is to create processes that are not only efficient but also safer and more sustainable. rsc.org

A key development in green oxime synthesis is the replacement of conventional acid catalysts with natural, biodegradable alternatives. ijprajournal.com Research has demonstrated the use of aqueous extracts from plants and fruits as effective catalysts for the reaction between aldehydes or ketones and hydroxylamine hydrochloride. ijprajournal.com These natural catalysts are readily available, inexpensive, and environmentally friendly. ijprajournal.com

For example, aqueous extracts of Vitis lanata, Mangifera indica, and juice from Citrus limetta have been successfully employed to catalyze the formation of oximes in high yields (80-96%). ijprajournal.com These reactions can often be performed under mild conditions, further contributing to the green credentials of the process. ijprajournal.com

Table 1: Natural Acid Catalysts in Oxime Synthesis

| Catalyst Source | Product Yield |

|---|---|

| Vitis lanata (aqueous extract) | Good to Excellent (80-96%) ijprajournal.com |

| Mangifera indica (aqueous extract) | Good to Excellent (80-96%) ijprajournal.com |

Eliminating organic solvents is a primary goal of green chemistry, as they are often volatile, toxic, and difficult to recycle. ijprajournal.com Solvent-free, or solid-state, reaction conditions for oxime synthesis have been developed, frequently employing a technique known as grindstone chemistry. nih.gov This method involves grinding the reactants together, sometimes with a solid catalyst, to initiate the reaction. nih.gov

One such method uses bismuth(III) oxide (Bi₂O₃) as a catalyst for the reaction of carbonyl compounds with hydroxylamine hydrochloride. nih.gov The reaction proceeds rapidly at room temperature by simple grinding, yielding the desired oximes in excellent yields. nih.gov This solvent-free approach offers significant advantages in terms of reduced waste, operational simplicity, and lower environmental impact. nih.govumich.edu

Table 2: Catalysts for Solvent-Free Oxime Synthesis

| Catalyst | Technique | Advantage |

|---|---|---|

| Bismuth(III) Oxide (Bi₂O₃) | Grinding nih.gov | Fast, efficient, environmentally safe, inexpensive catalyst. nih.gov |

| Basic Alumina (Al₂O₃) | Microwave Irradiation nih.gov | Efficient method for oxime preparation. nih.gov |

Precursor Synthesis: Methodologies for 2,3-Difluorobenzaldehyde

The synthesis of the key precursor, 2,3-Difluorobenzaldehyde, can be achieved through several routes. These methods are crucial as the purity and yield of the precursor directly impact the efficiency of the final oximation step.

One prominent method involves the direct formylation of 1,2-difluorobenzene (B135520). google.com In this process, 1,2-difluorobenzene is treated with n-butyl lithium at low temperatures (-65 °C) to form a lithiated intermediate. This intermediate is then quenched with N,N-dimethylformamide (DMF) to produce 2,3-Difluorobenzaldehyde after acidic workup. google.com This method is noted for its simple process and high product yield, making it suitable for industrial production. google.com

Another approach is the continuous oxidation of 2,3-difluorotoluene. chemicalbook.com This process uses a catalyst system, often comprising cobalt, molybdenum, and bromine species, with an oxidizing agent like hydrogen peroxide in acetic acid. google.comchemicalbook.com The reaction is performed in a continuous flow reactor at elevated temperatures (e.g., 120 °C), allowing for controlled and efficient production of 2,3-Difluorobenzaldehyde. chemicalbook.com

Table 3: Comparison of Synthesis Methods for 2,3-Difluorobenzaldehyde

| Starting Material | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-Difluorobenzene | n-Butyl Lithium, N,N-dimethylformamide (DMF) | -65 °C to -30 °C | High | google.com |

Regioselective and Stereoselective Formation of Oxime Isomers

The reaction of an aldehyde with hydroxylamine can produce two geometric isomers of the oxime: the E and Z isomers. researchgate.netwikipedia.org The control of this stereochemistry is a significant challenge in organic synthesis, as the different isomers can have distinct physical properties and biological activities. thieme-connect.compku.edu.cn

Several methods have been developed to achieve stereoselective synthesis of oximes. researchgate.net The choice of catalyst and reaction conditions plays a critical role. For example, using copper(II) sulfate (B86663) (CuSO₄) as a catalyst under solid-state conditions at 90 °C has been shown to highly favor the formation of the E-isomer of aldoximes. thieme-connect.comthieme-connect.com Conversely, using potassium carbonate (K₂CO₃) under similar conditions tends to produce the Z-isomer. thieme-connect.comthieme-connect.com The temperature is also a critical factor, as it can affect the equilibrium position between the two isomers. researchgate.net

Furthermore, it is possible to isomerize a mixture of E and Z isomers to favor the thermodynamically more stable E isomer. google.com This can be accomplished by treating a solution of the isomer mixture with an anhydrous protic or Lewis acid, which selectively precipitates the E isomer as an immonium salt complex. google.com

Table 4: Conditions for Stereoselective Oxime Synthesis

| Target Isomer | Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| E-isomer | Copper(II) Sulfate (CuSO₄) | Solid-state, 90 °C | Highly stereoselective conversion to E-oxime. thieme-connect.comthieme-connect.com | thieme-connect.com, thieme-connect.com |

| Z-isomer | Potassium Carbonate (K₂CO₃) | Solid-state, 90 °C | Stereoselective conversion to Z-oxime. thieme-connect.comthieme-connect.com | thieme-connect.com, thieme-connect.com |

Chemical Transformations and Mechanistic Investigations of Benzaldehyde, 2,3 Difluoro , Oxime

Rearrangement Reactions

The Beckmann rearrangement is a classic acid-induced transformation of oximes into amides. organic-chemistry.orgwikipedia.org For "Benzaldehyde, 2,3-difluoro-, oxime," this rearrangement would yield 2,3-difluorobenzamide. The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or reagents such as tosyl chloride and phosphorus pentachloride. wikipedia.org

The established mechanism proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the N-O bond. wikipedia.org In the case of aldoximes, this is the aldehydic hydrogen. However, for ketoximes, it is the alkyl or aryl group that is anti to the hydroxyl. The migration of the aryl group results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization leads to the final amide product. masterorganicchemistry.com

The presence of the two fluorine atoms on the benzene (B151609) ring is expected to influence the reaction rate and stability of intermediates. The electron-withdrawing nature of fluorine atoms can affect the electron density of the aromatic ring and the stability of the nitrilium ion intermediate.

Recent advancements in the Beckmann rearrangement have focused on developing milder and more environmentally friendly catalytic systems. acs.org These include the use of cyanuric chloride with a zinc chloride co-catalyst and organocatalytic systems like a boronic acid/perfluoropinacol system. organic-chemistry.orgwikipedia.org Mechanochemical methods, which involve grinding solid reactants together, have also been explored as a sustainable alternative to traditional solution-phase reactions. acs.orgunica.it These modern methods often offer high yields and selectivity under milder conditions. acs.org

Table 1: Reagents and Conditions for Beckmann Rearrangement

| Catalyst/Reagent | Conditions | Notes |

|---|---|---|

| Strong acids (H₂SO₄, PPA) | Typically harsh conditions | Classical method. wikipedia.org |

| Tosyl chloride, PCl₅ | Varies | Used to activate the hydroxyl group. wikipedia.org |

| Cyanuric chloride/ZnCl₂ | Catalytic | Milder, catalytic alternative. wikipedia.org |

| Boronic acid/perfluoropinacol | Ambient conditions | Organocatalytic system. organic-chemistry.org |

| Mechanochemical grinding | Solvent-free | Eco-friendly approach. acs.orgunica.it |

The Neber rearrangement is another significant reaction of oximes, specifically ketoxime O-sulfonates, which converts them into α-amino ketones. wikipedia.orgnumberanalytics.com This reaction proceeds through the formation of an azirine intermediate, which is then hydrolyzed. wikipedia.org The reaction is typically carried out by first converting the oxime to its O-tosylate, followed by treatment with a base like an alkoxide. wikipedia.orgsynarchive.com

For "this compound," which is an aldoxime, the classical Neber rearrangement is not the primary reaction pathway. However, related transformations involving the formation of nitrogen-containing heterocycles or other rearranged products under specific conditions could be envisioned. The Beckmann rearrangement is often a competing side reaction in processes related to the Neber rearrangement. wikipedia.org

The mechanism of the Neber rearrangement involves the deprotonation of the α-carbon to the oxime, forming a carbanion. This is followed by intramolecular nucleophilic displacement of the tosylate group to form a transient azirine. Subsequent hydrolysis of the azirine ring yields the final α-amino ketone product. wikipedia.org

While direct application to "this compound" to form an α-amino aldehyde is not typical, the principles of the Neber rearrangement highlight the diverse reactivity of oximes and their derivatives.

Generation of Nitrile Oxides and 1,3-Dipolar Cycloaddition Reactions

"this compound" can serve as a precursor for the in situ generation of 2,3-difluorobenzonitrile (B1214704) oxide, a reactive 1,3-dipole. Nitrile oxides are unstable and are typically generated and trapped in the same reaction vessel. nih.gov Common methods for generating nitrile oxides from aldoximes include:

Oxidative Dehydrogenation: This is a widely used method employing various oxidizing agents. Reagents like N-bromosuccinimide (NBS), tert-butyl hypochlorite (B82951) (t-BuOCl), and hypervalent iodine compounds have proven effective. researchgate.net A green protocol using NaCl/Oxone has also been reported for the efficient generation of nitrile oxides from a broad scope of aldoximes. nih.govacs.org

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the initial conversion of the aldoxime to a hydroximoyl halide (e.g., by reaction with N-chlorosuccinimide), followed by elimination of hydrogen halide with a base to yield the nitrile oxide. nih.gov

The choice of method can influence the reaction conditions and the compatibility with various functional groups. The in situ generation of nitrile oxides is crucial for their application in synthesis, as they tend to dimerize or undergo other side reactions if not promptly trapped. mdpi.com

Table 2: Methods for In Situ Generation of Nitrile Oxides from Aldoximes

| Method | Reagents | Key Features |

|---|---|---|

| Oxidative Dehydrogenation | NBS, t-BuOCl, t-BuOI, NaCl/Oxone, hypervalent iodine reagents | Direct conversion of oxime to nitrile oxide. researchgate.netnih.govacs.orgorganic-chemistry.org |

| Dehydrohalogenation | N-Chlorosuccinimide followed by base | Two-step process via a hydroximoyl halide intermediate. nih.gov |

The 2,3-difluorobenzonitrile oxide generated in situ can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to synthesize five-membered heterocyclic compounds. researchgate.net

Synthesis of Isoxazoles: The reaction of nitrile oxides with alkynes is a direct and highly efficient route to substituted isoxazoles. researchgate.netorganic-chemistry.org This reaction is a cornerstone of heterocyclic synthesis due to its high regioselectivity and functional group tolerance. organic-chemistry.org

Synthesis of Isoxazolines: When alkenes are used as dipolarophiles, the cycloaddition leads to the formation of isoxazolines. researchgate.netmdpi.com These compounds are valuable intermediates in organic synthesis and can be further transformed into other important molecules like β-hydroxy ketones and β-amino alcohols. nih.gov

Synthesis of Other Heterocycles: Nitrile oxides can also react with other types of dipolarophiles. For example, reaction with nitriles can lead to 1,2,4-oxadiazoles, and reaction with isothiocyanates can yield 1,4,2-oxathiazoles. researchgate.netorganic-chemistry.org

The intramolecular version of the nitrile oxide cycloaddition (INOC) is a powerful strategy for constructing fused bicyclic and polycyclic heterocyclic systems. nih.govmdpi.com This involves having both the nitrile oxide precursor and the dipolarophile tethered within the same molecule. nih.gov

The mechanism of 1,3-dipolar cycloadditions, including those involving nitrile oxides, has been a subject of extensive study. The reaction is generally considered to be a concerted pericyclic process, as proposed by Huisgen. wikipedia.org In this model, the 1,3-dipole and the dipolarophile approach each other in a single step, with the formation of the two new sigma bonds occurring simultaneously, although not necessarily at the same rate (asynchronous). wikipedia.orgresearchgate.net

However, computational studies, particularly using Density Functional Theory (DFT), have suggested that stepwise mechanisms involving diradical or zwitterionic intermediates can be competitive or even preferred in certain cases. researchgate.netacs.org The nature of the dipole, the dipolarophile, and the reaction conditions (including solvent and catalysts) can influence the operative mechanism. acs.org

For the cycloaddition of 2,3-difluorobenzonitrile oxide, the electronic effects of the fluorine substituents could play a role in stabilizing or destabilizing potential intermediates, thereby influencing the preference for a concerted versus a stepwise pathway. The regioselectivity of the cycloaddition, which determines the orientation of the dipole and dipolarophile in the product, is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.comwikipedia.org

Analysis of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org In the context of Benzaldehyde (B42025), 2,3-difluoro-, oxime, the oxime functionality can be converted into a nitrone, which then acts as the 1,3-dipole. The regioselectivity and stereoselectivity of the subsequent cycloaddition with a dipolarophile (e.g., an alkene or alkyne) are of significant interest for the synthesis of complex molecules. wikipedia.orgelsevierpure.com

While direct experimental studies on the cycloaddition reactions of 2,3-difluorobenzaldehyde (B42452) oxime are not extensively documented, the outcomes can be predicted based on established principles. The regioselectivity is primarily governed by the electronic effects of the substituents on both the nitrone and the dipolarophile. The fluorine atoms at the ortho and meta positions of the benzaldehyde moiety are strongly electron-withdrawing. This electronic influence affects the frontier molecular orbitals (HOMO and LUMO) of the derived nitrone, which in turn dictates the regiochemical outcome of the cycloaddition. clockss.org Theoretical studies on similar systems suggest that the reaction proceeds via a concerted mechanism, and the stability of the transition state determines the final product distribution. elsevierpure.com

Stereoselectivity in these reactions is also a critical aspect, often leading to the formation of diastereomeric products. wikipedia.org The presence of the bulky and electronegative fluorine atom can influence the approach of the dipolarophile, potentially leading to high levels of stereocontrol. clockss.org In intramolecular 1,3-dipolar cycloadditions of nitrones bearing a fluorine atom, the electronic effects between the fluorine and the oxygen of the nitrone can significantly impact the stability of the transition state conformations, thereby influencing the diastereomeric ratio of the products. clockss.org

Table 1: Predicted Outcomes in 1,3-Dipolar Cycloaddition of 2,3-Difluorobenzaldehyde Oxime-Derived Nitrone

| Reactant Type | Expected Regioselectivity Driver | Expected Stereoselectivity Influences | Potential Products |

|---|---|---|---|

| Electron-rich alkene | Dominated by nitrone LUMO and alkene HOMO interaction. | Steric hindrance from the ortho-fluorine and the oxime substituent. | Substituted isoxazolidines |

| Electron-poor alkene | Controlled by nitrone HOMO and alkene LUMO interaction. | Electronic repulsion/attraction between fluorine atoms and dipolarophile substituents. | Substituted isoxazolidines |

| Alkyne | Similar electronic control as with alkenes. | Not applicable (product is aromatic). | Substituted isoxazoles |

Reduction of the Oxime Functionality to Amine Derivatives

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For 2,3-difluorobenzaldehyde oxime, this reaction would yield 2,3-difluorobenzylamine, a valuable building block in medicinal chemistry. Various reducing agents and methodologies can be employed for this conversion.

Catalytic hydrogenation is a common and efficient method for the reduction of oximes. This typically involves the use of catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields of the desired amine.

Alternatively, chemical reducing agents can be utilized. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid are effective for this transformation. The choice of reagent can sometimes influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Oximes

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Pd/C | Methanol or Ethanol, RT-50°C, 1-50 atm H₂ | Clean, high yield, catalytic | Requires specialized hydrogenation equipment |

| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Powerful, reduces most oximes | Highly reactive, not chemoselective, requires careful handling |

| NaBH₄/Lewis Acid (e.g., NiCl₂) | Methanol or Ethanol, RT | Milder than LiAlH₄, more selective | May require optimization of the Lewis acid and conditions |

| Zinc/Acetic Acid | Acetic acid, heat | Inexpensive, suitable for some substrates | Can be low yielding, not always clean |

Dehydration of Oximes to Nitriles: Mechanistic Insights

The dehydration of aldoximes to nitriles is a classic and useful transformation. nih.govresearchgate.net In the case of 2,3-difluorobenzaldehyde oxime, this reaction produces 2,3-difluorobenzonitrile, a precursor for various pharmaceuticals and agrochemicals. A wide array of dehydrating agents can facilitate this conversion, each operating through a distinct mechanism. nih.govtandfonline.com

Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and various modern reagents like Burgess reagent or N-(p-toluenesulfonyl) imidazole (B134444) (TsIm). tandfonline.com The reaction generally proceeds via activation of the oxime hydroxyl group, converting it into a good leaving group. This is followed by an E2-type elimination, where a base removes the proton from the imine carbon, leading to the formation of the nitrile triple bond.

For instance, using a reagent like bis-morpholinophosphorylchloride (bmpc), the oxime oxygen attacks the electrophilic phosphorus center. Subsequent intramolecular elimination, often assisted by a base, leads to the formation of the nitrile and a phosphate (B84403) byproduct. The efficiency of these reagents can be high, providing the nitrile product in good yield and purity under mild conditions. The mechanism often involves the formation of an intermediate where the oxime oxygen is part of a better leaving group, facilitating the elimination step. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Reactions and Substitution Patterns

Influence of Fluorine Substitution on Carbonyl Electrophilicity and Nucleophilic Attack

The two fluorine atoms on the aromatic ring of the parent 2,3-difluorobenzaldehyde have a profound impact on the electrophilicity of the carbonyl carbon. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is particularly pronounced from the ortho position. As a result, the electron density at the carbonyl carbon is significantly reduced, making it more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org

This increased electrophilicity means that reactions involving nucleophilic addition to the carbonyl group of 2,3-difluorobenzaldehyde, the precursor to the oxime, will proceed more readily compared to unsubstituted benzaldehyde. libretexts.orgmsu.eduyoutube.com The formation of the oxime itself, which involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, is an example of such a reaction. msu.edu The rate of this reaction is expected to be enhanced by the presence of the fluorine substituents. libretexts.org

The electron-withdrawing nature of the fluorine atoms also influences the acidity of the aldehydic proton and the stability of intermediates formed during nucleophilic addition. aakash.ac.indoubtnut.comnih.govyoutube.commasterorganicchemistry.com

Formation of Oxime-Linked Molecular Systems (e.g., for targeted protein degradation)

The oxime functionality provides a versatile handle for constructing larger, more complex molecular architectures. One particularly exciting application is in the field of targeted protein degradation, where bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. nih.govgoogle.comunime.itnih.govresearchgate.netnih.govyoutube.comescholarship.org

Oxime ethers are stable and can be formed under mild conditions, making them attractive linkers for connecting a ligand for a target protein to a ligand for an E3 ligase. nih.gov While specific examples utilizing 2,3-difluorobenzaldehyde oxime in PROTACs are not widely reported, the principle remains applicable. The oxime can be alkylated or acylated to form an oxime ether linkage. The 2,3-difluoro-substituted phenyl ring could serve as, or be part of, a ligand for a protein of interest. The other end of the oxime linker would be attached to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) or VHL ligands. nih.govnih.gov The synthesis of such molecules often involves the reaction of an alkoxyamine-functionalized E3 ligase ligand with an aldehyde- or ketone-bearing target protein ligand. nih.gov

Photoinduced and Radical-Mediated Transformations

The reactivity of oximes can be further expanded through photoinduced and radical-mediated processes. While specific studies on 2,3-difluorobenzaldehyde oxime in this context are limited, general principles of oxime reactivity can be applied.

Photochemical reactions of oximes are well-known and can lead to a variety of products. researchgate.net One of the most prominent photoreactions is the Beckmann rearrangement, which converts a ketoxime into an amide. researchgate.netwikipedia.org For aldoximes like 2,3-difluorobenzaldehyde oxime, irradiation with UV light can induce cleavage of the N-O bond, generating iminyl radicals. nsf.gov These highly reactive intermediates can undergo various subsequent reactions, including intramolecular cyclization if a suitable radical acceptor is present in the molecule. researchgate.net Geometric isomerization (E/Z isomerization) around the C=N bond is also a common photochemical process for oximes. researchgate.netnih.gov

Radical-mediated transformations of oximes often involve the generation of iminoxyl radicals through oxidation of the oxime. nih.gov These radicals can participate in a range of reactions, including hydrogen atom abstraction and addition to unsaturated systems. nih.gov For example, the reaction of an oxime with an oxidizing agent can generate an iminoxyl radical, which can then undergo further transformations to form new C-C or C-heteroatom bonds. nih.govmdpi.com The presence of the electron-withdrawing fluorine atoms in 2,3-difluorobenzaldehyde oxime could influence the stability and reactivity of any radical intermediates formed.

Electron-Transfer Mechanisms in Photoreactions

The photoreactions of benzaldehyde oximes can proceed through an electron-transfer mechanism, particularly when a photosensitizer is used. nih.govnih.gov In such reactions, the feasibility of electron transfer is dictated by the oxidation potential of the oxime. nih.gov For substituted benzaldehyde oximes, this potential is influenced by the electronic nature of the substituents on the benzene ring.

Studies on various benzaldehyde oximes have shown that those with low oxidation potentials (typically below 2.0 V) readily engage in electron transfer with a photosensitizer like triplet chloranil. nih.govresearchgate.net This process leads to the formation of an oxime radical cation. nih.gov Given that the 2,3-difluoro substituents on the benzaldehyde ring are strongly electron-withdrawing, they would be expected to increase the oxidation potential of this compound compared to the unsubstituted parent compound. This higher oxidation potential might make electron transfer less favorable, potentially favoring alternative reaction pathways. nih.gov

However, in the presence of a sufficiently strong photosensitizer, an electron transfer-proton transfer (ET-PT) sequence can still occur, leading to key reactive intermediates. nih.gov Mechanistic studies on related systems suggest that the initial oxidation of the oxime ether to its radical cation is a key step in oxidative cyclization reactions. nih.gov

Hydrogen Atom Transfer Pathways

For benzaldehyde oximes with higher oxidation potentials (greater than 2.0 V), where direct electron transfer is less favorable, a hydrogen atom transfer (HAT) mechanism becomes more probable. nih.govresearchgate.net In this pathway, the photosensitizer in its triplet excited state abstracts a hydrogen atom directly from the oxime's hydroxyl group. nih.gov

This HAT mechanism is less dependent on the electronic effects of the ring substituents and more on the O-H bond strength, which is relatively consistent across different substituted benzaldehyde oximes. nih.govresearchgate.net Therefore, for this compound, which is expected to have a relatively high oxidation potential, the HAT pathway is a highly plausible route in its photoreactions. This pathway also leads to the formation of an iminoxyl radical, a crucial intermediate that dictates the subsequent reaction products. nih.gov

Role of Iminoxyl and Iminoyl Radical Intermediates

Both electron transfer and hydrogen atom transfer pathways in the photoreactions of benzaldehyde oximes lead to the formation of radical intermediates that govern the final product distribution. nih.gov

Iminoxyl Radicals : These radicals are formed either through an electron transfer followed by a proton transfer (ET-PT) or directly via hydrogen atom transfer (HAT) from the oxime's hydroxyl group. nih.govresearchgate.net The iminoxyl radical is a key intermediate in the pathway leading to the regeneration of the corresponding aldehyde (2,3-difluorobenzaldehyde in this case). nih.gov Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, iminoxyl radicals can exist as either N- or O-radicals, influencing their subsequent reactions, such as intramolecular cyclizations. beilstein-journals.org

Iminoyl Radicals : The formation of nitriles from aldoximes is proposed to occur via an iminoyl radical intermediate. nih.gov This radical can be formed through direct hydrogen atom abstraction from the carbon of the C-H bond of the oxime group. nih.gov The presence of electron-withdrawing substituents on the benzene ring, such as the two fluorine atoms in this compound, has been shown to favor the formation of the nitrile product. nih.gov This suggests that the photochemical reaction of this specific oxime may yield a significant amount of 2,3-difluorobenzonitrile.

Photochemical Behavior of Fluorinated Oximes

The photochemical behavior of fluorinated oximes is a subject of interest due to the unique properties imparted by fluorine atoms. The cleavage of the N-O bond in oxime esters upon irradiation is a known pathway for generating iminyl radicals. acs.org This N–O bond cleavage can be reversible, leading to photochromic behavior in some systems, where the colored iminyl radical can recombine to form the colorless oxime ester. acs.org

For this compound, the presence of fluorine atoms can influence reactivity in several ways:

Electronic Effects : The strong electron-withdrawing nature of the 2,3-difluoro groups enhances the electrophilicity of the imine carbon.

Steric Effects : The fluorine atom at the ortho position may introduce steric hindrance, potentially affecting the approach of reactants or catalysts to the oxime functional group.

Photoreactions of oximes can lead to a variety of products, including geometric isomerization (syn/anti), regeneration of the carbonyl compound, or rearrangement to amides (the photo-Beckmann rearrangement). researchgate.net For fluorinated benzaldehyde oximes, the specific pathways and product ratios will be a balance of these electronic and steric factors.

Catalysis in Oxime Chemistry

Catalysis provides powerful tools for the transformation of oximes into valuable chemical products under mild and efficient conditions.

Metal-Catalyzed Processes (e.g., Copper catalysis)

Copper catalysis has emerged as a cost-effective and sustainable alternative to precious metal-based systems for various oxime transformations. rsc.orgcore.ac.uk Copper catalysts are effective in promoting rearrangements, cyclizations, and coupling reactions of oximes and their derivatives. rsc.orgsciencemadness.orgacs.org

One significant copper-catalyzed reaction is the rearrangement of aldoximes to primary amides. core.ac.uksciencemadness.org Simple copper salts like Cu(OAc)₂ have been shown to be effective for this transformation, which is completely atom-efficient. sciencemadness.org

| Catalyst System | Oxime Type | Product | Reference |

| Cu(OAc)₂ | Aldoximes | Primary Amides | core.ac.uksciencemadness.org |

| Copper Salts | Oxime Esters | Heck-like Cyclization Products | rsc.org |

| Copper Catalyst | O-acyl Oximes | 3-Aminopyrroles | rsc.org |

| Copper(I) Salts | Oxime Esters | Pyrrolines | acs.org |

Mechanistic studies of copper-catalyzed reactions often point to the generation of radical intermediates. For instance, Heck-like cyclizations of oxime esters are proposed to proceed via an iminyl radical intermediate generated through an oxidative initiation at the nitrogen atom. rsc.org Similarly, copper-catalyzed C-C bond cleavage/cross-coupling reactions of cyclobutanone (B123998) oxime esters involve an iminyl radical-mediated pathway. acs.org For this compound, the steric hindrance from the ortho-fluorine atom could influence the efficiency of these metal-catalyzed reactions.

Organocatalytic Activation and Mechanistic Exploration

Organocatalysis offers a metal-free approach to activating oximes and facilitating their reactions. The formation of oximes from carbonyl compounds is itself often subject to general acid catalysis. nih.gov The reaction involves a proton-catalyzed nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov

While much of the literature on organocatalysis involving oximes focuses on their formation, there is growing interest in using organocatalysts to mediate their subsequent transformations. For example, photoredox organocatalysts have been employed in the transformation of nitroalkanes into oximes under mild, metal-free conditions. nih.gov The mechanism of oxime formation is sensitive to pH, temperature, and steric effects. numberanalytics.com The electrophilicity of the carbonyl carbon in 2,3-difluorobenzaldehyde, enhanced by the fluorine atoms, would likely accelerate its condensation with hydroxylamine to form the target oxime.

Role of Aniline (B41778) and Carboxylate Activators in Oxime Coupling

The formation of oxime ethers through the coupling of an oxime with another molecule is a significant transformation. The efficiency of this reaction can be greatly enhanced by the use of activators, particularly aniline and its derivatives. Aniline functions as a nucleophilic catalyst, accelerating the rate of oxime ligation, especially at neutral pH where the reaction might otherwise be slow. nih.govnih.gov This catalytic effect is crucial for reactions involving biomolecules that are sensitive to acidic conditions. nih.gov

The mechanism of aniline catalysis involves the formation of a more reactive intermediate. Research has shown that p-substituted anilines with electron-donating groups are particularly effective catalysts for oxime-based conjugations at a neutral pH of 7. nih.gov For instance, p-phenylenediamine (B122844) has been demonstrated to be a superior catalyst to aniline, significantly increasing the rate of oxime ligation even at low concentrations. nih.gov

Carboxylate groups can also play a role in activating oxime coupling reactions. In the context of peptide synthesis, oxime carbonate derivatives are used. mdpi.com These reagents facilitate the activation of the carboxylic acid group prior to the coupling reaction. mdpi.com The choice of the specific oxime carbonate can influence the reaction rate and the yield of the desired product. mdpi.com

Derivatization Strategies for Structural and Functional Modulation

The modification of the "this compound" structure through derivatization is a key strategy to alter its physical, chemical, and biological properties. These modifications can be broadly categorized into two main areas: transformations at the oxime functional group and substitutions on the aromatic ring.

Synthesis of Oxime Ethers and Their Transformations

The hydroxyl group of the oxime is a prime site for derivatization, most commonly through the formation of oxime ethers. This is typically achieved by reacting the oxime with an alkyl or aryl halide in the presence of a base. The resulting oxime ethers are a versatile class of compounds with a wide range of applications. mdpi.comclockss.org

The synthesis of oxime ethers can also be accomplished through more novel methods. For example, the reaction of tetranitromethane with B-alkylcatecholboranes has been reported to produce dinitrooxime ethers. nih.gov These ethers can then undergo further transformations, such as the substitution of a nitro group by various nucleophiles. nih.gov Another approach involves the formal reductive O–H bond insertion of oximes into α-keto esters, a reaction that can be facilitated by a phosphine (B1218219) reagent. rsc.org

Once formed, oxime ethers can participate in a variety of chemical transformations. For instance, they can serve as precursors for the generation of carbon-centered radicals upon photolysis, which can then undergo cyclization reactions to form heterocyclic compounds. mdpi.com The specific nature of the substituent on the ether oxygen can influence the subsequent reactivity of the molecule.

Functionalization at the Aromatic Ring System

The aromatic ring of "this compound" offers another avenue for structural modification. The existing fluorine atoms influence the reactivity of the ring, generally making it more electron-deficient and susceptible to nucleophilic aromatic substitution.

Compound Information

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of "Benzaldehyde, 2,3-difluoro-, oxime," offering detailed insights into the proton and carbon environments, the influence of fluorine atoms, and the compound's stereoisomeric nature.

Comprehensive ¹H NMR Analysis of Oxime Proton and Aromatic Signals

The ¹H NMR spectrum of oximes provides key information. The proton of the oxime functional group (-NOH) typically resonates in the range of 8-9 ppm. For benzaldehyde (B42025) oxime, the oxime proton signal appears around 10.28 ppm (broad singlet) in a CDCl₃-DMSO-d₆ solvent mixture. rsc.org The aromatic protons of the benzene (B151609) ring in benzaldehyde derivatives generally show signals between 7 and 8 ppm. rsc.org In benzaldehyde itself, these protons appear in the range of 7.51 to 7.87 ppm. docbrown.info The aldehyde proton signal is found at a higher chemical shift, around 10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info

¹³C NMR for Carbon Skeleton Assignment

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. In related benzaldehyde oximes, the carbon of the C=N bond shows a characteristic chemical shift. For (E)-benzaldehyde oxime, this carbon resonates at approximately 150.5 ppm in CDCl₃. rsc.org The aromatic carbons typically appear in the range of 125-135 ppm. rsc.orgdocbrown.info For instance, in benzaldehyde, the aromatic carbons resonate at 129.0, 129.7, 134.4, and 136.5 ppm, while the carbonyl carbon is significantly downfield at 192.3 ppm. docbrown.info The presence of fluorine atoms in "this compound" would further influence these chemical shifts due to fluorine's high electronegativity.

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is essential for characterizing the fluorine atoms on the aromatic ring. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment. For example, in 2-fluorobenzaldehyde, a related compound, the fluorine atom exhibits a specific resonance. spectrabase.com In other difluoro-substituted aromatic compounds, the fluorine signals can be influenced by their position and coupling with neighboring protons and other fluorine atoms. For instance, in a difluoromethyl-substituted compound, the fluorine atoms show a doublet in the ¹⁹F NMR spectrum around -93.90 ppm due to coupling with the adjacent proton. rsc.org

Stereochemical Assignments (E/Z Isomerism) through NMR

NMR spectroscopy is a powerful tool for determining the E/Z isomerism of oximes. rsc.org The chemical shifts of the protons and carbons near the C=N double bond can differ significantly between the E and Z isomers. researchgate.netnih.gov For benzaldehyde oxime, the E and Z isomers are well-documented, with distinct NMR spectra. wikipedia.org The synthesis of benzaldehyde oximes often results in a mixture of E and Z isomers, which can sometimes be separated or exist in equilibrium. researchgate.net The stereochemistry can be unambiguously assigned by comparing experimental NMR data with theoretical calculations or by using specific NMR experiments that reveal through-space interactions. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy confirms the presence of key functional groups in "this compound". The characteristic absorption bands for oximes include a C=N stretch, typically observed around 1650 cm⁻¹, and an N-O stretch near 930 cm⁻¹. The O-H bond of the oxime group gives rise to a broad absorption band in the region of 3100-3600 cm⁻¹. researchgate.net For related benzaldehyde oximes, these characteristic peaks are readily identified in their IR spectra. rsc.orgnist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and analyze the fragmentation pattern of the molecule. The molecular weight of "this compound" is 157.12 g/mol . High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can offer additional structural information by showing the loss of specific fragments, which is characteristic of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical method for investigating the electronic structure of molecules by measuring their absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore responsible for UV absorption in "this compound" encompasses the entire conjugated system, which includes the difluorinated benzene ring and the oxime functional group (C=N-OH).

The UV-Vis spectrum of benzaldehyde oxime derivatives typically displays distinct absorption bands. These bands are primarily associated with π → π* transitions within the aromatic ring and the carbon-nitrogen double bond, as well as n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the oxime group. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to modulate the electronic properties of the chromophore, potentially leading to shifts in the absorption maxima (λmax) when compared to the unsubstituted benzaldehyde oxime. Electron-withdrawing groups can influence the energy of the molecular orbitals, affecting the absorption wavelengths. nih.gov

Table 1: Typical Electronic Transitions for Benzaldehyde Oxime Derivatives

| Transition Type | Chromophore Moiety | Approximate Wavelength (λmax) Range |

|---|---|---|

| π → π* | Benzene Ring | 200–250 nm |

| π → π* | C=N System | 250–300 nm |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the exact three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, as well as bond lengths, bond angles, and intermolecular interactions.

A crystallographic study of "this compound" would provide unambiguous information on its molecular geometry, such as the planarity of the phenyl ring and the stereochemistry (E or Z configuration) of the oxime group. Intermolecular forces, particularly hydrogen bonding from the oxime's hydroxyl group, play a crucial role in the crystal packing. These hydrogen bonds often lead to the formation of dimers or more complex supramolecular architectures. nih.gov For example, in the crystal structure of (E)-2-Bromo-benzaldehyde oxime, molecules are linked by O-H···N hydrogen bonds to form centrosymmetric dimers. nih.gov

A specific crystal structure for "this compound" is not present in the searched databases. However, the crystallographic data for the related isomer, (E)-2,4-difluorobenzaldehyde oxime, offers a valuable model for the expected structural features.

Table 2: Crystallographic Data for (E)-2,4-Difluorobenzaldehyde Oxime

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅F₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.975(2) |

| b (Å) | 3.9180(8) |

| c (Å) | 16.591(3) |

| β (°) | 108.97(3) |

| Volume (ų) | 674.5(2) |

| Z (molecules/unit cell) | 4 |

Note: This data is for the related isomer (E)-2,4-difluorobenzaldehyde oxime and serves as an illustrative example.

Complementary Spectroscopic Techniques in Research (e.g., Surface-Enhanced Raman Scattering (SERS))

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed chemical and structural information about molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.orgrsc.org The technique relies on the amplification of the Raman signal by factors of many orders of magnitude, enabling the detection of even single molecules. rsc.org

For "this compound," SERS can offer unique insights into its interaction with a metal surface. The resulting spectrum reveals which vibrational modes are most enhanced, thereby suggesting the molecule's orientation upon adsorption. For instance, strong enhancement of the phenyl ring breathing modes would indicate a flat orientation where the π-system interacts with the surface. Conversely, if the molecule binds through the nitrogen or oxygen atoms of the oxime group, the C=N or N-O stretching vibrations would be more prominent. nih.gov This information is critical for applications in areas such as sensor development and catalysis, where surface interactions are paramount. researchgate.net The analysis of SERS spectra, often supported by density functional theory (DFT) calculations, can elucidate the charge-transfer mechanisms between the molecule and the metal substrate. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde oxime |

| (E)-2-Bromo-benzaldehyde oxime |

Theoretical and Computational Chemistry of Benzaldehyde, 2,3 Difluoro , Oxime

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For "Benzaldehyde, 2,3-difluoro-, oxime," DFT calculations would provide significant insights into its structural, electronic, and spectroscopic characteristics. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of "this compound" would be the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

The presence of the oxime functional group (-CH=N-OH) introduces the possibility of stereoisomerism, specifically (E) and (Z) isomers, arising from the orientation of the hydroxyl group relative to the hydrogen atom of the imine group. Furthermore, rotation around the C-C single bond connecting the phenyl ring and the oxime moiety can lead to different conformers. A thorough conformational analysis would involve systematically exploring these rotational and isomeric possibilities to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The relative energies of other stable conformers would also be calculated to understand the conformational landscape of the molecule.

Electronic Structure Characterization (HOMO-LUMO Energies, Charge Distribution)

Understanding the electronic structure of "this compound" is fundamental to predicting its reactivity and molecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For "this compound," the electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring is expected to influence these frontier orbital energies significantly.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis or by calculating Mulliken atomic charges, would reveal the partial charges on each atom. This information is vital for understanding the molecule's polarity, electrostatic potential, and the nature of its intramolecular and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of Benzaldehyde (B42025), 2,3-difluoro-, oxime (Illustrative)

This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical and for demonstration purposes only.

| Parameter | (E)-Isomer | (Z)-Isomer |

| HOMO Energy (eV) | -6.5 | -6.4 |

| LUMO Energy (eV) | -1.2 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and assign experimental spectra. For "this compound," the calculation of vibrational frequencies would allow for the prediction of its infrared (IR) and Raman spectra.

By analyzing the vibrational modes, specific peaks in the calculated spectra can be assigned to the stretching, bending, and torsional motions of the various functional groups within the molecule, such as the O-H, C=N, C-F, and aromatic C-H bonds. A comparison of the calculated frequencies with experimental data, if available, can help to confirm the molecular structure and identify the presence of specific conformers. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. DFT calculations can predict these properties by computing the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. For "this compound," the interplay between the electron-donating hydroxyl group of the oxime and the electron-withdrawing difluorinated phenyl ring could lead to a significant dipole moment and potentially interesting NLO properties. Computational analysis would quantify these properties and provide a basis for assessing its potential in NLO applications.

Mechanistic Probing and Reaction Pathway Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation.

Transition State Characterization and Energy Profile Generation

For reactions involving "this compound," such as its formation from 2,3-difluorobenzaldehyde (B42452) and hydroxylamine (B1172632), or its subsequent conversion to other derivatives, DFT can be used to model the entire reaction pathway. This involves locating and characterizing the structures of the reactants, intermediates, transition states, and products.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Identifying the TS is crucial as its energy determines the activation energy of the reaction, which in turn governs the reaction rate. Vibrational frequency analysis of a located TS structure should reveal exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a fundamental tool for elucidating the mechanisms of chemical reactions by determining which steps are rate-limiting. libretexts.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org For reactions involving this compound, KIE studies can provide critical information about transition state structures and bond-breaking/bond-forming events in the slowest step of the reaction. libretexts.orgyoutube.com

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For instance, in a reaction where the C-H bond of the oxime group (-CH=NOH) is cleaved, substituting hydrogen with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate (a "normal" KIE, kH/kD > 1). libretexts.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. princeton.edu Observing such an effect would confirm that C-H bond cleavage is integral to the rate-determining step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or the steric environment of the labeled position between the ground state and the transition state. For example, if a reaction involving the oxime's nitrogen atom proceeds through a transition state with a different hybridization, replacing atoms on the adjacent carbon with their isotopes could result in a measurable secondary KIE.

While specific KIE studies on this compound are not extensively documented in the literature, the principles can be applied to hypothesize its reactive behavior. For example, in an E2 elimination reaction where a base removes the oxime proton and a leaving group departs, a primary KIE would be expected. Computational models can be used to predict the magnitude of these KIEs, further refining the understanding of the reaction mechanism. princeton.edu

Table 1: Application of KIE in Hypothetical Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected KIE Type | Mechanistic Insight |

| Beckmann Rearrangement | ¹²C/¹³C at the oxime carbon | Primary | C-C bond migration is part of the rate-determining step. |

| Dehydration to Nitrile | ¹H/²H (D) at the oxime C-H | Primary | C-H bond cleavage is involved in the slowest step. libretexts.org |

| Nucleophilic Addition | ¹⁴N/¹⁵N at the oxime nitrogen | Secondary | Change in coordination/hybridization at the nitrogen atom in the transition state. |

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry, particularly with methods like Density Functional Theory (DFT), is instrumental in predicting the outcomes of reactions where multiple products can be formed. For this compound, this is crucial for understanding regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product).

The prediction of reaction selectivity is fundamentally based on comparing the energy levels of competing transition states. nih.gov The reaction pathway with the lowest activation energy (Gibbs free energy of the transition state) will be the dominant one. Computational models can calculate these energies with high accuracy. nih.gov

For instance, in a 1,3-dipolar cycloaddition reaction where the oxime is converted to a nitrile oxide and reacts with an alkene, two different regioisomers can be formed. DFT calculations can model the transition states for both possible modes of addition. The calculated energy difference between these transition states allows for a quantitative prediction of the product ratio. The electronic effects of the 2,3-difluoro substituents are critical in these calculations, as they influence the charge distribution and orbital energies of the nitrile oxide dipole.

Similarly, the stereoselectivity (E/Z isomerism) of the oxime itself and its products can be predicted. The relative stability of the (E)- and (Z)-isomers of this compound can be calculated to determine the predominant isomer at equilibrium. In reactions like the Wittig olefination, computational studies can elucidate the factors controlling the formation of Z or E-isomers, such as steric hindrance and stabilizing intramolecular interactions in the transition state. nih.gov Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for rapidly predicting regio- and stereochemical outcomes. mit.edursc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for understanding static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent interactions, and binding processes. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: The molecule can adopt various conformations due to rotation around the C-C and C=N bonds. MD simulations can map the energy landscape of these conformations and determine the most populated states.

Simulate Solvent Effects: The behavior of the oxime in different solvents can be studied by simulating the molecule in a box of solvent molecules. This can reveal specific solute-solvent interactions, such as hydrogen bonding, and their effect on the oxime's conformation and reactivity.

Model Interactions with Biological Targets: If this compound is being investigated as a potential drug, MD simulations can model its binding to a target protein, such as an enzyme. mdpi.com These simulations can reveal the key interactions responsible for binding, the stability of the complex, and the dynamic behavior of the molecule within the binding site. mdpi.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its physical properties (QSPR) or biological activity (QSAR). nih.govnih.gov These models allow for the prediction of properties and activities of new, unsynthesized compounds.

For this compound and its derivatives, a QSAR model could be developed to predict a specific biological activity, such as fungicidal or enzyme inhibitory potential. mdpi.comnih.gov The process involves:

Data Collection: A dataset of compounds with known activities is assembled.

Descriptor Calculation: Numerical values, or "descriptors," that represent the chemical structure are calculated for each compound. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP). nih.gov

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

The fluorine substituents in this compound would be captured by various descriptors, allowing the model to quantify their impact on the target property or activity.

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett constants (σ), Partial atomic charges | Electron-withdrawing/donating nature of substituents. |

| Steric | Molar refractivity, van der Waals volume | Size and shape of the molecule and substituents. |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity of the molecule. |

| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching. |

Comprehensive Analysis of Electronic and Steric Effects Imparted by Fluorine Substituents

The two fluorine atoms at the 2- and 3-positions of the benzene ring profoundly influence the chemical behavior of this compound through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). rsc.org This effect decreases the electron density in the aromatic ring and at the oxime's carbon atom, making it more electrophilic and susceptible to nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M), although this effect is generally weaker than its inductive pull. rsc.org

Increased Acidity: The strong -I effect of the two fluorine atoms helps to stabilize the conjugate base formed upon deprotonation of the oxime's hydroxyl group, thereby increasing its acidity compared to the non-fluorinated analogue.

Reactivity Modulation: The enhanced electrophilicity of the imine carbon can accelerate reactions such as additions or rearrangements. Conversely, in electrophilic aromatic substitution reactions, the difluoro-substituted ring is deactivated.

Steric Effects: Although fluorine has a relatively small van der Waals radius for a halogen, the presence of a substituent at the ortho-position (position 2) can introduce steric hindrance. sci-hub.st This can affect the preferred conformation of the oxime group and may hinder the approach of bulky reagents to the reactive centers. For example, steric repulsion between the ortho-fluorine and the oxime group might influence the E/Z isomer ratio or the rotational barrier around the C-C single bond. In reactions involving nucleophilic attack, steric hindrance from the ortho-fluorine could potentially reduce reaction rates. nih.gov

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the structure, conformation, and physical properties of molecules. The oxime group (-CH=N-OH) in this compound is both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen and oxygen lone pairs).